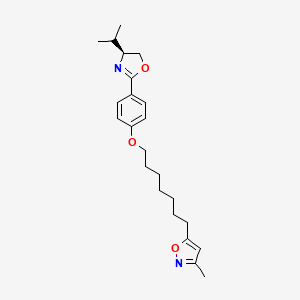
Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the use of copper(I) catalysis for the regioselective synthesis of isoxazole hybrids .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. This method involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines, followed by substitution reactions to introduce various functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form oxadiazoles.
Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.
Substitution: Isoxazoles can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and copper(II) nitrate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like bromine and phosphorus pentoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and oxadiazoles, which have significant biological and chemical properties .
Applications De Recherche Scientifique
Isoxazole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating diseases such as cancer and inflammation.
Industry: Used in the production of polymers, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of isoxazole derivatives involves their interaction with various molecular targets and pathways. For instance, some isoxazole compounds exhibit antiproliferative activity by inducing apoptosis in cancer cells. This is achieved through the inhibition of specific kinases and the activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
Isoxazole derivatives can be compared with other heterocyclic compounds such as oxadiazoles and benzopyran-4-ones:
Benzopyran-4-ones: These compounds are known for their cytotoxic effects against cancer cells and are often studied in combination with isoxazoles for enhanced biological activity.
List of Similar Compounds
- 1,3,4-Oxadiazole
- Benzopyran-4-one
- Isoxazoline
Conclusion
Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and diverse biological activities make it a valuable subject of study in medicinal chemistry, biology, and industry.
Propriétés
Numéro CAS |
112270-43-6 |
|---|---|
Formule moléculaire |
C23H32N2O3 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
3-methyl-5-[7-[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole |
InChI |
InChI=1S/C23H32N2O3/c1-17(2)22-16-27-23(24-22)19-10-12-20(13-11-19)26-14-8-6-4-5-7-9-21-15-18(3)25-28-21/h10-13,15,17,22H,4-9,14,16H2,1-3H3/t22-/m1/s1 |
Clé InChI |
KLHDQXLZRZRIFP-JOCHJYFZSA-N |
SMILES isomérique |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=N[C@H](CO3)C(C)C |
SMILES canonique |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NC(CO3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
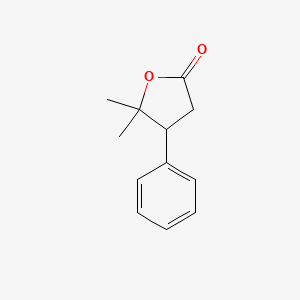
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)
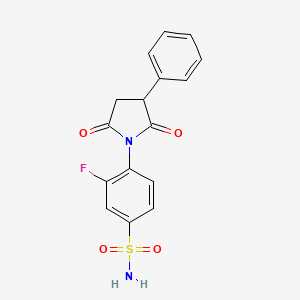
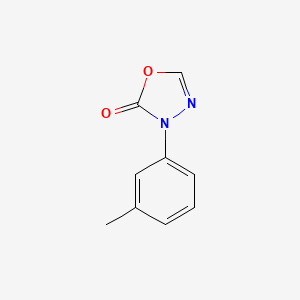
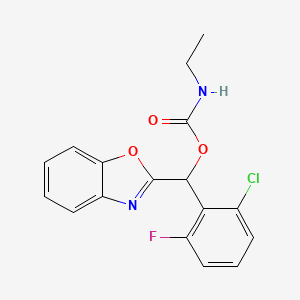
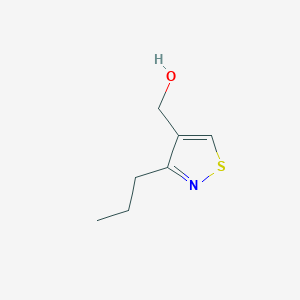

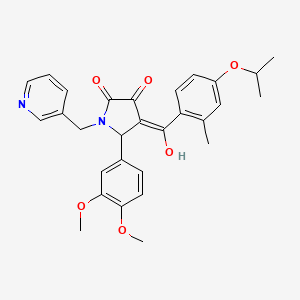

![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)
![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)
